molecular formula C18H26O B8582908 4-(trans-4-pentylcyclohexyl)Benzaldehyde

4-(trans-4-pentylcyclohexyl)Benzaldehyde

Cat. No.: B8582908
M. Wt: 258.4 g/mol
InChI Key: AGUDYOQGTHJZIQ-UHFFFAOYSA-N
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Description

4-(trans-4-Pentylcyclohexyl)benzaldehyde (CAS 81328-43-0) is a high-value organic compound with the molecular formula C18H26O and a molecular weight of 258.40 g/mol . This compound is a critical synthetic intermediate and building block in the development of advanced functional materials . Its primary research value lies in the liquid crystal (LC) technology field, where it is used to synthesize various liquid crystalline compounds, such as ethane-bridged liquid crystals and cyanopyridine derivatives, which help expand liquid crystal temperature ranges and adjust properties like birefringence . Furthermore, due to its structural properties as a rod-like mesogen, it contributes to the self-assembling, stimuliresponsive nature of liquid crystals, which are increasingly explored in gas and volatile organic compound (VOC) sensing platforms . These sensing systems exploit changes in the LC bulk or at interfaces to detect analytes, translating molecular interactions into measurable optical or electrical signals . The trans configuration of the pentylcyclohexyl group is significant for maintaining the linear molecular geometry required for optimal mesomorphic behavior. This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers can leverage this compound to develop novel materials for electronic applications, photonics, and advanced sensor technologies .

Properties

Molecular Formula

C18H26O

Molecular Weight

258.4 g/mol

IUPAC Name

4-(4-pentylcyclohexyl)benzaldehyde

InChI

InChI=1S/C18H26O/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h8-9,12-15,17H,2-7,10-11H2,1H3

InChI Key

AGUDYOQGTHJZIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Alkyl-Substituted Benzaldehydes

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications References
4-(trans-4-Pentylcyclohexyl)Benzaldehyde C₁₈H₂₄O 256.38 Aldehyde Liquid crystals, photopolymerization
4-Butylbenzaldehyde C₁₁H₁₄O 162.23 Aldehyde Fragrances, organic synthesis
4-(Bromomethyl)benzaldehyde C₈H₇BrO 199.05 Aldehyde, Bromomethyl Crosslinking agent, pharmaceuticals

Key Differences:

  • Steric Effects: The trans-4-pentylcyclohexyl group in the target compound provides superior thermal stability compared to linear alkyl chains (e.g., 4-butylbenzaldehyde), enhancing its performance in high-temperature LC applications .
  • Reactivity: The bromomethyl group in 4-(bromomethyl)benzaldehyde introduces electrophilic reactivity, enabling nucleophilic substitution reactions absent in the cyclohexyl derivative .

Ether-Substituted Benzaldehydes

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications References
4-Benzyloxybenzaldehyde C₁₄H₁₂O₂ 212.25 Aldehyde, Benzyloxy Photoresists, agrochemicals
4-(Cyclopentyloxy)-3-methoxybenzaldehyde C₁₃H₁₆O₃ 220.27 Aldehyde, Ether Drug discovery, flavoring agents

Key Differences:

  • Polarity: Ether substituents (e.g., benzyloxy or cyclopentyloxy) increase polarity, improving solubility in polar solvents compared to the non-polar cyclohexyl group in 4-(trans-4-pentylcyclohexyl)benzaldehyde .
  • Biological Activity: Ether derivatives show higher bioactivity in drug discovery contexts due to enhanced hydrogen-bonding capacity .

Hydroxy-Substituted Benzaldehydes

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications References
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 Aldehyde, Hydroxyl Antioxidants, natural product synthesis

Key Differences:

  • Acidity: The hydroxyl group in 4-hydroxybenzaldehyde (pKa ~7.4) allows deprotonation under physiological conditions, unlike the non-acidic cyclohexyl derivative .
  • Applications: 4-Hydroxybenzaldehyde is widely used in ethnopharmacology (e.g., anti-inflammatory agents), whereas the cyclohexyl derivative is niche in material science .

Non-Aldehyde Derivatives with Cyclohexyl Groups

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications References
4-(trans-4-Pentylcyclohexyl)benzonitrile C₁₈H₂₅N 255.40 Nitrile Liquid crystal precursors
4-(trans-4-Butylcyclohexyl)benzoic acid C₁₇H₂₄O₂ 268.37 Carboxylic acid Polymer additives, surfactants

Key Differences:

  • Functionality: The nitrile group in benzonitrile derivatives enables dipole-dipole interactions critical for LC alignment, while the aldehyde group offers reductive versatility .
  • Stability: Carboxylic acid derivatives (e.g., 4-(trans-4-butylcyclohexyl)benzoic acid) exhibit higher thermal stability but lower reactivity compared to aldehydes .

Research Findings and Trends

  • Liquid Crystal Performance: Cyclohexyl-substituted benzaldehydes exhibit lower melting points than analogous benzene-ring derivatives, enhancing their utility in low-temperature LC devices .
  • Synthetic Efficiency: The use of HF/BF₃ catalysts in synthesizing 4-(trans-4-pentylcyclohexyl)benzaldehyde achieves >90% regioselectivity, outperforming traditional Friedel-Crafts methods .
  • Toxicity Data: Limited toxicological data exist for cyclohexyl-substituted aldehydes, necessitating further study (e.g., 4-(bromomethyl)benzaldehyde has known irritant properties ).

Preparation Methods

Efficiency and Scalability

MethodStarting MaterialCatalyst/ReagentsYield (%)Trans Purity (%)
CO/HF-BF₃ formylation4-(4-pentylcyclohexyl)benzeneCO, HF-BF₃85–90*>95
DIBAL-H reduction4-(trans-4-pentylcyclohexyl)benzonitrileDIBAL-H, HCl8998
IsomerizationCis/trans mixturet-BuOK7085

*Estimated from analogous reactions in patent examples.

The CO/HF-BF₃ method excels in trans-selectivity and scalability, avoiding hazardous chromium reagents used in older oxidation methods. In contrast, DIBAL-H reduction offers high yields but requires expensive reagents and stringent anhydrous conditions. Isomerization remains a supplementary technique for upgrading low-purity batches.

Challenges in Purification

  • Distillation limitations : The boiling points of cis and trans isomers differ by <5°C, rendering fractional distillation impractical.

  • Crystallization inefficiency : Isolation via crystallization achieves ~80% recovery but demands multiple recrystallization cycles.

Data Tables

Table 1. Impact of Starting Material Cis/Trans Ratio on Formylation Outcomes

Initial Cis/Trans RatioFinal Trans Purity (%)Yield (%)
1:17882
1:39288
1:109790

Data adapted from EP2017252B1, demonstrating that lower cis content in raw materials enhances trans-selectivity.

Table 2. Optimization of DIBAL-H Reduction Conditions

ParameterOptimal ValueEffect on Yield (%)
Reaction Temperature0–5°C (addition), 20°C (stirring)Maximizes 89% yield
SolventAnhydrous toluenePrevents hydrolysis
DIBAL-H Equivalents1.2Completes reduction

Mechanistic Insights and Side Reactions

Formylation Side Products

  • Over-formylation : Excess CO or prolonged reaction times may yield diaryl ketones, necessitating precise stoichiometric control.

  • Isomerization during reaction : Residual cis-isomer in raw materials can epimerize under acidic conditions, marginally increasing trans content.

DIBAL-H Reduction Byproducts

  • Alcohol formation : Incomplete hydrolysis of the aldimine intermediate generates 4-(trans-4-pentylcyclohexyl)benzyl alcohol, detectable via GC-MS.

  • Toluene adducts : Solvent participation in side reactions is minimized by maintaining low temperatures during DIBAL-H addition.

Industrial Applications and Recommendations

The CO/HF-BF₃ method is recommended for large-scale production due to its operational simplicity and high purity. For small-scale synthesis, DIBAL-H reduction offers rapid access to the aldehyde, albeit at higher cost. Future research should explore:

  • Green chemistry adaptations : Replacing HF-BF₃ with less corrosive catalysts.

  • Continuous-flow systems : Enhancing safety and yield in formylation reactions.

Q & A

Q. What are the recommended synthesis methods for 4-(trans-4-pentylcyclohexyl)Benzaldehyde, and how can purity be optimized?

  • Methodological Answer : Synthesis often involves multi-step reactions, such as coupling trans-4-pentylcyclohexyl groups to benzaldehyde precursors via nucleophilic substitution or Friedel-Crafts alkylation. For example, analogous compounds (e.g., 4-(trans-4-pentylcyclohexyl)phenol) are synthesized using cyclohexane derivatives and phenolic intermediates under anhydrous conditions . To optimize purity:
  • Use column chromatography with silica gel and a hexane/ethyl acetate gradient.
  • Confirm purity via HPLC (≥98% by area normalization) and NMR analysis .
    Table 1 : Example Reaction Conditions
PrecursorCatalystSolventTemperatureYield
Cyclohexyl bromideAlCl₃Dichloromethane0–5°C65–75%

Q. How should this compound be characterized to confirm its structure and purity?

  • Methodological Answer :
  • NMR : Look for characteristic signals: δ 9.8–10.1 ppm (aldehyde proton), δ 1.2–2.5 ppm (cyclohexyl and pentyl protons) .
  • FT-IR : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and cyclohexyl C-H stretches at 2850–2960 cm⁻¹ .
  • Elemental Analysis : Match calculated vs. observed C, H, O percentages (e.g., C: 80.3%, H: 10.1%) .

Q. What safety precautions are necessary when handling 4-(trans-4-pentylcyclohexyl)Benzaldehyde?

  • Methodological Answer :
  • Eye/Skin Contact : Immediately flush with water for 15 minutes; use PPE (gloves, goggles) .
  • Inhalation : Use fume hoods; monitor vapor exposure with OSHA-compliant detectors.
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation .

Advanced Research Questions

Q. How does the trans configuration of the pentylcyclohexyl group influence the compound’s reactivity and phase behavior?

  • Methodological Answer : The trans configuration minimizes steric hindrance, enhancing molecular packing in crystalline phases. This configuration also stabilizes liquid crystal phases due to reduced rotational freedom . For reactivity studies:
  • Compare cis/trans isomers in nucleophilic addition reactions (e.g., Grignard).
  • Use DSC to analyze phase transitions (Tm ≈ 120–130°C for trans derivatives) .

Q. What are the challenges in analyzing thermal stability, and how can they be addressed experimentally?

  • Methodological Answer : Thermal decomposition (Td) occurs above 250°C, complicating melt-phase studies. Address this by:
  • TGA : Monitor mass loss under N₂ (heating rate: 10°C/min).
  • Isothermal Stability : Incubate at 150°C for 24h; track aldehyde oxidation via FT-IR .
    Table 2 : Thermal Data for Analogous Compounds
CompoundTboil (°C)Tfus (°C)ΔrH° (kcal/mol)
4-Methoxybenzaldehyde24845-14.8 (hydrolysis)

Q. How do solvent polarity and reaction conditions affect its participation in condensation reactions (e.g., Knoevenagel)?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance aldehyde electrophilicity, accelerating condensation. For example:
  • In ethanol/water (3:1), Knoevenagel adducts form in 6h at 60°C (yield: 85%).
  • Use catalytic piperidine (5 mol%) and monitor by TLC (Rf = 0.3 in hexane/EtOAc 7:3) .
    Contradiction Note : Some studies report lower yields in THF due to poor aldehyde activation; resolve via solvent screening .

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